3-{[4-(pyridin-2-yl)-1,3-thiazol-2-yl]carbamoyl}propanoic acid
Description
Properties
IUPAC Name |
4-oxo-4-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c16-10(4-5-11(17)18)15-12-14-9(7-19-12)8-3-1-2-6-13-8/h1-3,6-7H,4-5H2,(H,17,18)(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVLHMYGMMUDQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501184494 | |
| Record name | Butanoic acid, 4-oxo-4-[[4-(2-pyridinyl)-2-thiazolyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501184494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374407-86-9 | |
| Record name | Butanoic acid, 4-oxo-4-[[4-(2-pyridinyl)-2-thiazolyl]amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374407-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoic acid, 4-oxo-4-[[4-(2-pyridinyl)-2-thiazolyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501184494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(pyridin-2-yl)-1,3-thiazol-2-yl]carbamoyl}propanoic acid typically involves multi-step organic reactions. One common method involves the initial formation of the thiazole ring through a cyclization reaction between a thioamide and an α-haloketone. The pyridine ring is then introduced via a nucleophilic substitution reaction. The final step involves the formation of the propanoic acid moiety through a carboxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly is often prioritized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(pyridin-2-yl)-1,3-thiazol-2-yl]carbamoyl}propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 3-{[4-(pyridin-2-yl)-1,3-thiazol-2-yl]carbamoyl}propanoic acid exhibit promising anticancer properties. The thiazole and pyridine rings are known to interact with various biological targets, potentially inhibiting cancer cell proliferation. For instance, research shows that thiazole derivatives can induce apoptosis in cancer cells through the activation of specific pathways .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. The structural components of the molecule enhance its ability to penetrate bacterial cell walls, making it effective against resistant strains . In vitro studies have shown that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Enzyme Inhibition
Studies have also suggested that this compound acts as an inhibitor for certain enzymes involved in metabolic pathways. For example, it may inhibit enzymes like carbonic anhydrase and various kinases, which are crucial in cancer metabolism .
Pesticide Development
The unique structure of this compound allows it to be explored as a potential pesticide. Its ability to disrupt cellular processes in pests could lead to the development of novel agrochemicals that are less harmful to non-target organisms compared to traditional pesticides . Research into its efficacy against specific agricultural pests is ongoing.
Plant Growth Regulators
There is potential for using this compound as a plant growth regulator due to its biochemical interactions within plant systems. Studies indicate that thiazole derivatives can enhance plant growth by modulating hormone levels or improving nutrient uptake .
Polymer Synthesis
In material science, this compound can be utilized in the synthesis of polymers with specific properties. Its reactive functional groups can be incorporated into polymer chains to create materials with enhanced thermal stability and mechanical strength .
Nanotechnology
The compound's unique properties may also lend themselves to applications in nanotechnology. It can be used as a precursor for synthesizing nanoparticles with specific functionalities for drug delivery systems or as catalysts in chemical reactions .
Case Studies
Mechanism of Action
The mechanism of action of 3-{[4-(pyridin-2-yl)-1,3-thiazol-2-yl]carbamoyl}propanoic acid involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of signal transduction pathways in cancer cells or disruption of bacterial cell wall synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Ring
a. Pyridine Substitution Position
- 3-{[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]carbamoyl}propanoic acid (CAS 1803587-20-3): Differs by the pyridine substitution (4-position vs. 2-position). Molecular Formula: C₁₂H₁₁N₃O₃S; Molecular Weight: 277.30 g/mol; Purity: 95% .
b. Aromatic vs. Heteroaromatic Substituents
- 3-{(4-Aminophenyl)[4-(4-cyanophenyl)-1,3-thiazol-2-yl]amino}propanoic acid (6d): Exhibits high cytotoxicity (), attributed to the electron-withdrawing cyano group enhancing cellular uptake or target affinity. Key SAR Insight: Bulky or polar substituents on the thiazole ring modulate bioactivity .
Heterocyclic Core Modifications
a. Thiazole vs. Thiadiazole Derivatives
- 3-{[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid (CAS 503417-36-5): Replaces the thiazole with a thiadiazole ring, reducing basicity and altering π-π stacking interactions. Molecular Formula: C₁₁H₁₆N₄O₃S; Molecular Weight: 296.33 g/mol .
- 3-[(5-Propyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid (CAS 79888-41-8): Molecular Formula: C₉H₁₃N₃O₃S; Molecular Weight: 243.28 g/mol . Thiadiazoles generally exhibit higher metabolic stability but lower solubility than thiazoles.
b. Coumarin-Thiazole Hybrids
- 3-[4-(Coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acid: Synthesized via Hantzsch reaction (yield: 52–68%; purity: >95%) . Key Data:
- ¹H-NMR : δ 12.33–12.34 ppm (OH), 12.15–12.22 ppm (NH) .
- IR : ν(C=O) 1726–1684 cm⁻¹; ν(O–H) 3445–3420 cm⁻¹ .
- Coumarin’s planar structure enhances fluorescence properties, useful in imaging probes, but may reduce blood-brain barrier penetration compared to pyridine derivatives.
Functional Group Modifications on the Propanoic Acid Chain
- 3-{[4-(2-Ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]carbamoyl}propanoic acid (CAS 873414-53-0): Ethoxy-oxoethyl substituent increases lipophilicity (logP) vs. pyridin-2-yl. Molecular Formula: C₁₃H₁₂O₅; Molecular Weight: 248.24 g/mol .
- Amide Derivatives (e.g., 3-[4-(Coumarin-3-yl)thiazol-2-ylcarbamoyl]propanoic acid morpholinyl amide): ¹H-NMR: Singlet at δ 2.59 ppm (morpholinyl CH₂) vs. triplets in carboxylic acids . Amidation improves membrane permeability but may reduce ionic interactions with targets.
Biological Activity
3-{[4-(pyridin-2-yl)-1,3-thiazol-2-yl]carbamoyl}propanoic acid is a compound of significant interest due to its unique structural features, which include a propanoic acid moiety linked to a thiazole and pyridine ring. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H11N3O3S
- Molecular Weight : Approximately 277.3 g/mol
- CAS Number : 1374407-86-9
The compound's structure enhances its biological activity, making it a candidate for various pharmacological studies.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds with thiazole and pyridine moieties have demonstrated antimicrobial properties against various pathogens.
- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly against specific cell lines such as Jurkat and HT29.
- Anticonvulsant Properties : Some derivatives of thiazole have been reported to possess anticonvulsant activities, suggesting potential applications in neurological disorders.
The biological activity of this compound can be attributed to its interaction with various biological targets. Studies often utilize high-throughput screening methods to evaluate the binding affinity of this compound to receptors involved in disease processes.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
In a study evaluating various thiazole derivatives, it was found that certain compounds exhibited cytotoxic effects on cancer cell lines, including HT29 colon cancer cells. The mechanism was linked to the modulation of apoptotic pathways and the inhibition of specific oncogenic proteins. The presence of the pyridine and thiazole rings was crucial for enhancing activity compared to other structural analogs.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of related compounds revealed that those containing the thiazole moiety displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing efficacy.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-{[4-(pyridin-2-yl)-1,3-thiazol-2-yl]carbamoyl}propanoic acid, and how can reaction conditions be systematically optimized?
- Methodology : Use nucleophilic acyl substitution or condensation reactions between pyridinyl-thiazole precursors and carbamoylpropanoic acid derivatives. Key parameters include reflux conditions (e.g., acetone or ethanol), catalysts (e.g., sodium acetate), and purification via recrystallization (methanol or ethanol). Monitor reaction progress using TLC and confirm purity via elemental analysis .
- Data Optimization : Vary molar ratios (e.g., 1:1.2 for thiazole:carbamoyl reactant), temperature (80–100°C), and reaction time (12–24 hrs). Characterize intermediates via -NMR and IR to identify optimal yields .
Q. How can structural ambiguities in synthesized derivatives be resolved using spectroscopic techniques?
- Approach : Employ -NMR (400 MHz, DMSO-d) to confirm substitution patterns on the thiazole ring. Use IR spectroscopy (1700–1650 cm) to validate carbonyl groups. For regioselectivity disputes, apply 2D NMR (e.g., NOESY or HSQC) or X-ray crystallography .
- Case Study : In analogs with acetyl or cinnamoyl substituents, -NMR resolves ambiguities in acyl group positioning (e.g., 165–175 ppm for carbonyl carbons) .
Q. What strategies improve aqueous solubility for bioassay compatibility?
- Solutions : Introduce polar groups (e.g., hydroxyl or sulfonamide) at the propanoic acid chain or pyridine ring. Solubility testing in PBS (pH 7.4) or DMSO-water mixtures (1:9 v/v) can guide structural modifications .
Advanced Research Questions
Q. How do substituents on the thiazole ring influence biological activity, and what computational tools predict structure-activity relationships (SAR)?
- SAR Analysis : Compare derivatives with electron-withdrawing (e.g., nitro, trifluoromethyl) vs. electron-donating (e.g., methyl, methoxy) groups. Assay inhibition of enzymatic targets (e.g., kinases) using IC values.
- Computational Methods : Use molecular docking (AutoDock Vina) to model interactions with active sites. DFT calculations (Gaussian 09) assess electronic effects on reactivity .
Q. How can stability under physiological conditions (pH, temperature) be rigorously evaluated?
- Protocol : Incubate the compound in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) at 37°C for 24–72 hrs. Monitor degradation via HPLC (C18 column, UV detection at 254 nm). Stability thresholds: >90% intact compound after 24 hrs .
Q. What strategies address contradictions in spectral data across synthetic batches?
- Troubleshooting : Re-examine reaction stoichiometry and byproduct formation (e.g., brominated impurities in dibromo derivatives). Use LC-MS to detect trace contaminants. Cross-validate with independent syntheses .
Q. How can regioselective functionalization of the pyridinyl-thiazole core be achieved?
- Regioselectivity Control : Employ directing groups (e.g., acetyl or nitro) on the pyridine ring to favor C-4 or C-5 thiazole substitution. Validate via -NMR coupling constants (e.g., for para-substituted aryl groups) .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
